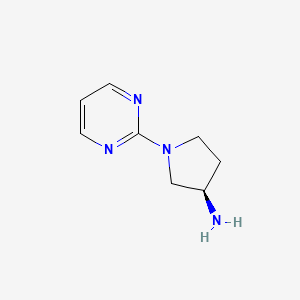

(R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name for this compound is (3R)-1-pyrimidin-2-ylpyrrolidin-3-amine , as defined by PubChem . This nomenclature reflects:

- A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at the core.

- A pyrimidin-2-yl group attached to the pyrrolidine nitrogen.

- An amine substituent at the C3 position of the pyrrolidine ring.

- The (R) configuration at the chiral C3 center, determined using the Cahn-Ingold-Prelog priority rules.

Stereochemical Assignment

The stereochemistry is explicitly encoded in the SMILES string (C1CN(C[C@@H]1N)C2=NC=CC=N2), where the @@H modifier indicates the absolute configuration . The InChIKey (JHXYAXSRWKFHEG-SSDOTTSWSA-N) further confirms the (R)-enantiomer through its stereochemical descriptor .

Table 1: Key Nomenclature and Stereochemical Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-1-pyrimidin-2-ylpyrrolidin-3-amine | |

| SMILES (R-configuration) | C1CN(C[C@@H]1N)C2=NC=CC=N2 |

|

| InChIKey | JHXYAXSRWKFHEG-SSDOTTSWSA-N |

The enantiomeric (S)-form would exhibit a distinct InChIKey due to reversed stereochemistry, though it is not explicitly reported in the available literature.

Molecular Geometry and Conformational Dynamics

Molecular Geometry

The pyrrolidine ring adopts a twisted envelope conformation , with the C3 amine group occupying a pseudoaxial position to minimize steric clashes with the pyrimidinyl substituent . The pyrimidine ring is nearly planar, with bond lengths and angles consistent with aromatic heterocycles (C-N: ~1.33 Å, C-C: ~1.39 Å) .

Conformational Flexibility

- Pyrrolidine Ring Puckering : The ring exhibits low-energy interconversion between C3-exo and C3-endo puckered states, as evidenced by molecular dynamics simulations .

- Pyrimidinyl Group Rotation : The dihedral angle between the pyrrolidine and pyrimidine rings ranges from 15° to 35° in solution, allowing partial conjugation between the lone pair of the pyrrolidine nitrogen and the pyrimidine π-system .

Comparative Analysis of Enantiomeric and Diastereomeric Forms

Enantiomers: (R) vs. (S)

While the (S)-enantiomer is not explicitly characterized in the literature, its theoretical properties can be inferred:

- Optical Rotation : The (R)-enantiomer would exhibit a dextrorotatory (+)/levorotatory (-) optical activity opposite to the (S)-form.

- Receptor Binding : Stereospecific interactions (e.g., with chiral biological targets) would differ significantly due to the inverted configuration at C3.

Diastereomers

Hypothetical diastereomers could arise from:

- Additional Chiral Centers : Introduction of a second stereogenic center (e.g., substituents at C2 or C4 of the pyrrolidine ring).

- Pyrimidine Substitution : Regioisomeric pyrimidinyl groups (e.g., 4-pyrimidinyl vs. 2-pyrimidinyl) would create diastereomeric pairs.

Table 2: Comparative Properties of Stereoisomers

| Property | (R)-Enantiomer | (S)-Enantiomer (Theoretical) |

|---|---|---|

| Specific Rotation | Not reported | Mirror image of (R)-form |

| Melting Point | Not reported | Likely similar |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Identical |

The related compound N-(pyrrolidin-3-yl)pyrimidin-2-amine (CID 62381001) lacks stereochemical specification in its PubChem entry, suggesting it may exist as a racemic mixture or unresolved enantiomers .

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic Challenges

No experimental X-ray or neutron diffraction data for (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine are currently available in public databases . However, insights can be drawn from analogous pyrrolidine derivatives:

Predicted Solid-State Behavior

- Hydrogen Bonding : The C3 amine group likely forms intermolecular N-H···N hydrogen bonds with pyrimidine nitrogens of adjacent molecules.

- Packing Motifs : Molecules may arrange in herringbone patterns to optimize π-π stacking between pyrimidine rings, as seen in related heteroaromatic systems .

Computational Models

PubChem’s 3D conformer library suggests a density of ~1.2 g/cm³ and a unit cell volume of ~500 ų for the crystalline form, though these values remain unvalidated experimentally .

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2/t7-/m1/s1 |

InChI Key |

JHXYAXSRWKFHEG-SSDOTTSWSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=CC=N2 |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with chiral pyrrolidine intermediates. One common method includes the reduction of pyrimidine-substituted nitro compounds to amines under catalytic hydrogenation conditions. The reaction conditions often involve the use of palladium or platinum catalysts in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C8H12N4, characterized by the presence of a pyrimidine ring substituted at the 2-position and an amine group attached to the pyrrolidine at the 3-position. The specific arrangement of these functional groups contributes to its biological activities and makes it a subject of interest in drug design and development.

Biological Activities

Research indicates that (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine may possess significant biological activities, particularly in:

- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, which can modulate cellular signaling pathways. For instance, studies have highlighted its inhibitory effects on specific kinases involved in neuronal apoptosis, suggesting applications in neurodegenerative diseases .

- Receptor Binding : Interaction studies involving this compound focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance are employed to quantify interactions with enzymes or receptors, essential for elucidating its pharmacological profile.

Therapeutic Potential

Given its structural characteristics, (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is being explored for therapeutic effects against various diseases:

- Cancer : The compound has shown promise in inhibiting pathways associated with tumor growth and metastasis.

- Neurological Disorders : Its ability to modulate enzyme activity related to neuronal health positions it as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine typically involves several key steps that include the formation of the pyrrolidine ring and subsequent functionalization of the pyrimidine moiety. Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine | Enantiomer; similar structure | May exhibit different biological activities |

| 1-(Pyrimidin-2-yl)pyrrolidin-2-amine | Structural isomer with amine at the 2-position | Different reactivity due to amine positioning |

| 1-(Pyrimidin-2-yl)pyrrolidin-3-ol | Hydroxyl derivative | Potentially different reactivity and solubility |

The unique chiral configuration of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine allows it to exhibit distinct biological activities compared to its enantiomers and structural isomers, enhancing its value in research and development across medicinal chemistry .

Case Studies

Several case studies have documented the efficacy of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine in specific applications:

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited high selectivity for JNK3 among various kinases, indicating potential applications in treating inflammatory conditions related to neuronal apoptosis .

- Structure–Activity Relationship Studies : Research has focused on optimizing the structure of related compounds to enhance their potency as inhibitors of N-acylphosphatidylethanolamine phospholipase D, which is involved in lipid signaling pathways linked to emotional behavior modulation .

Mechanism of Action

The mechanism of action of ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and inferred biological activities of (R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine and its analogs:

Key Observations

Pyrimidin-2-yl vs. pyrimidin-4-yl substitution (e.g., in ) changes the spatial orientation of the heterocycle, influencing hydrogen bonding and π-π stacking interactions.

Chirality and Bioactivity: The (R)-configuration in the target compound is shared with (R)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine (), highlighting the importance of stereochemistry in activity. Enantiomers may exhibit divergent pharmacological profiles.

Functional Group Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.